4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .
Synthesis Analysis
Powders of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized by reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . This compound was also used as a molecular model for designing new drugs .Molecular Structure Analysis
The molecular structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CNc2ccccc2C1=O
. The InChI representation is 1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
. Chemical Reactions Analysis
In terms of chemical reactions, the compound has been used in the synthesis of 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides with excellent yields and high purity, using a wide range of anilines and benzyl amines .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 189.17 . Its empirical formula is C10H7NO3 . The compound has a melting point of 269-270℃, a boiling point of 358℃, and a flash point of 171℃ . It has a density of 1.429 .Scientific Research Applications
1. Medicinal Chemistry
- Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a key component in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential .
- Method : The synthesis involves a simple, scalable, and efficient methodology that provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology adopted provides excellent yields and can be explored for their therapeutic potential .
2. Antibacterial Agents
- Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are used in the manufacture of novel naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents .
- Method : The patent does not provide specific details on the methods of application or experimental procedures .
- Results : The results of the application are not specified in the patent .
3. Anti-Tubercular Agents
- Application : 4-Quinolone-3-carboxamides, which can be synthesized from 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, have been explored for their anti-tubercular potential .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
4. Anti-Proliferative Agents
- Application : 4-Quinolone-3-carboxamides have also been explored for their anti-proliferative potential .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
5. Tyrosine Kinase Inhibitors
- Application : 4-Quinolone-3-carboxamides have been explored for their potential as tyrosine kinase inhibitors .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
6. Anti-Inflammatory Agents
- Application : 4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
7. CB2 Cannabinoid Receptors Agonists
- Application : 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been explored for their potential as CB2 cannabinoid receptors agonists .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
8. Diuretics
- Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been explored for their potential as diuretics .
- Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
- Results : The results of the application are not specified in the source .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
13721-01-2, 34785-11-0 | |
Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolone-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34785-11-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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